Cas no 2138030-26-7 (2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid)

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid structure
2138030-26-7 structure
Product name:2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid
CAS No:2138030-26-7
MF:C11H9FN2O2S
Molecular Weight:252.264764547348
CID:6051943
PubChem ID:165834666

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid 化学的及び物理的性質

名前と識別子

    • 2-[(5-fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid
    • EN300-1153391
    • 2138030-26-7
    • 2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid
    • インチ: 1S/C11H9FN2O2S/c1-6-13-8-4-2-3-7(12)10(8)11(14-6)17-5-9(15)16/h2-4H,5H2,1H3,(H,15,16)
    • InChIKey: SJGKNOMQOYURDI-UHFFFAOYSA-N
    • SMILES: S(CC(=O)O)C1=C2C(=CC=CC2=NC(C)=N1)F

計算された属性

  • 精确分子量: 252.03687687g/mol
  • 同位素质量: 252.03687687g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 293
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.5
  • トポロジー分子極性表面積: 88.4Ų

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1153391-1.0g
2-[(5-fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid
2138030-26-7
1g
$0.0 2023-06-09

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid 関連文献

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acidに関する追加情報

Recent Advances in the Study of 2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid (CAS: 2138030-26-7)

2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid (CAS: 2138030-26-7) is a novel quinazoline derivative that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique sulfanylacetic acid moiety attached to a fluoro-methylquinazoline core, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

The synthesis of 2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid involves a multi-step process that ensures high purity and yield. Recent advancements in synthetic methodologies have improved the efficiency of its production, making it more accessible for research and development. The compound's structural features, including the fluorine atom and the sulfanylacetic acid group, are critical for its bioactivity, as they enhance its binding affinity to target proteins and improve its pharmacokinetic properties.

Pharmacological studies have revealed that 2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid exhibits potent inhibitory effects on specific enzymes involved in inflammatory and oncogenic pathways. For instance, it has been shown to selectively inhibit certain kinases that play a role in cancer cell proliferation and survival. These findings suggest its potential as a therapeutic agent for treating various cancers, particularly those resistant to conventional therapies. Additionally, its anti-inflammatory properties are being explored for applications in autoimmune diseases and chronic inflammatory conditions.

Mechanistic studies have provided insights into the compound's mode of action at the molecular level. It appears to interact with key residues in the active sites of target enzymes, disrupting their catalytic activity and downstream signaling pathways. Structural-activity relationship (SAR) studies have further elucidated the importance of the fluorine atom and the sulfanylacetic acid moiety in mediating these interactions. These insights are invaluable for the design of more potent and selective derivatives.

In conclusion, 2-[(5-Fluoro-2-methylquinazolin-4-yl)sulfanyl]acetic acid represents a promising scaffold for the development of new therapeutic agents. Its unique chemical structure and broad bioactivity profile make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties, evaluating its safety and efficacy in preclinical models, and exploring its potential in combination therapies. The continued investigation of this compound is expected to yield significant contributions to the fields of oncology and inflammation.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd